molecular formula C9H11BrN2O B12994132 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole

4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole

Cat. No.: B12994132
M. Wt: 243.10 g/mol
InChI Key: UBEHSXOEFHEPEK-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole is a synthetic organic compound that features a unique spirocyclic structure. The compound is characterized by the presence of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety. This combination of functional groups and structural motifs makes it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxaspiroheptane intermediate . This intermediate is then reacted with a suitable pyrazole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents like Oxone®, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure and the presence of the bromine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-1-(2-oxaspiro[3.3]heptan-6-yl)pyrazole

InChI

InChI=1S/C9H11BrN2O/c10-7-3-11-12(4-7)8-1-9(2-8)5-13-6-9/h3-4,8H,1-2,5-6H2

InChI Key

UBEHSXOEFHEPEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)N3C=C(C=N3)Br

Origin of Product

United States

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